Mesilato de dihidroergocristina
Descripción general
Descripción
El mesilato de dihidroergocristina es una sal de ácido metanosulfónico de la dihidroergocristina, un alcaloide del cornezuelo de centeno. Se utiliza para el tratamiento sintomático del deterioro mental asociado con la insuficiencia cerebrovascular y la enfermedad vascular periférica . El this compound también es un componente de los mesilatos de ergoloide, una mezcla de derivados de alcaloides del cornezuelo de centeno utilizados como vasodilatadores y para el tratamiento de la demencia vascular .
Aplicaciones Científicas De Investigación
El mesilato de dihidroergocristina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mesilato de dihidroergocristina ejerce sus efectos inhibiendo la γ-secretasa, lo que reduce la producción de péptidos amiloide-β de la enfermedad de Alzheimer . Se une directamente a la γ-secretasa y a la Nicastrina con constantes de disociación de equilibrio de 25,7 nM y 9,8 μM, respectivamente . Además, actúa como antagonista α-adrenérgico, bloqueando las acciones de los agonistas α-adrenérgicos endógenos o exógenos .
Análisis Bioquímico
Biochemical Properties
Dihydroergocristine mesylate interacts with several biomolecules. It has been found to have a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . It also acts as a direct inhibitor of γ-secretase , which plays a crucial role in the production of amyloid-β peptides, a key factor in Alzheimer’s disease .
Cellular Effects
Dihydroergocristine mesylate has been shown to have significant effects on various types of cells and cellular processes. It is known to exhibit protective properties to the brain against metabolic effects of ischemia by acting at a cellular level . In Alzheimer’s studies, it has been found to reduce the production of amyloid-β peptides .
Molecular Mechanism
The molecular mechanism of action of Dihydroergocristine mesylate involves its interaction with various receptors. It exhibits noncompetitive antagonistic activity in the serotonin receptors and has a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . Furthermore, it acts as a direct inhibitor of γ-secretase .
Temporal Effects in Laboratory Settings
When Dihydroergocristine mesylate was orally administered in humans, the peak plasma concentration of 0.28 mcg/l was achieved after 0.46 hours . The modification of Dihydroergocristine mesylate in the body is very extensive and it has been observed as an almost complete absence of the unchanged drug .
Metabolic Pathways
The major metabolite of Dihydroergocristine mesylate is 8’-hydroxy-dihydroergocristine, which is produced in the liver . This indicates that Dihydroergocristine mesylate is involved in metabolic pathways in the liver.
Transport and Distribution
Dihydroergocristine mesylate presents a large volume of distribution of 52 l/kg , indicating that it is widely distributed within the body.
Métodos De Preparación
El mesilato de dihidroergocristina se sintetiza mediante la hidrogenación de la ergocristina utilizando un catalizador de níquel Raney . La dihidroergocristina resultante se convierte entonces en su forma de mesilato mediante la reacción con ácido metanosulfónico en una solución de cloroformo, seguida de la precipitación con éter de petróleo . Las propiedades del mesilato objetivo dependen de las condiciones de precipitación, y se pueden aislar diferentes formas de la sal en función de la solubilidad y las temperaturas de fusión .
Análisis De Reacciones Químicas
El mesilato de dihidroergocristina se somete a diversas reacciones químicas, que incluyen:
Oxidación: Puede ser oxidado en condiciones específicas para formar diferentes productos.
Reducción: El proceso de hidrogenación utilizado en su síntesis es una forma de reducción.
Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros.
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno para la reducción y varios agentes oxidantes para la oxidación. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados .
Comparación Con Compuestos Similares
El mesilato de dihidroergocristina es similar a otros alcaloides del cornezuelo de centeno como la dihidroergocornina y la dihidroergocriptina, que también son componentes de los mesilatos de ergoloide . Estos compuestos comparten propiedades farmacológicas similares, incluidos los efectos vasodilatadores y el uso en el tratamiento de la demencia vascular . El this compound es único en su afinidad de unión específica a la γ-secretasa y su papel en la reducción de la producción de péptidos amiloide-β .
Lista de Compuestos Similares
- Dihidroergocornina
- Dihidroergocriptina
- Ergocristina
- Mesilatos de ergoloide
Propiedades
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXACGZWWVIDGR-SPZWACKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872322 | |
Record name | Dihydroergocristine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24730-10-7 | |
Record name | Dihydroergocristine methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24730-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroergocristine mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024730107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroergocristine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROERGOCRISTINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS7CL18UAM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the pharmacokinetics of dihydroergocristine mesylate and its major metabolite?
A1: A study on 12 healthy male volunteers examined the pharmacokinetics of dihydroergocristine mesylate (DHECM) and its primary metabolite, 8'-hydroxy-dihydroergocristine (8'-OH-DHEC), after a single oral dose of 18 mg DHECM. The study found that DHEC reached a peak plasma concentration (Cmax) of 0.28 ± 0.22 µg/L at a median time to peak concentration (Tmax) of 0.46 ± 0.26 hours. The area under the curve (AUC) was 0.39 ± 0.41 µg/Lh, and the terminal elimination half-life was 3.50 ± 2.27 hours. For 8'-OH-DHEC, the Cmax was 5.63 ± 3.34 µg/L at a Tmax of 1.04 ± 0.66 hours. The AUC was 13.36 ± 5.82 µg/Lh with a terminal elimination half-life of 3.90 ± 1.07 hours. []
Q2: Are there any validated analytical methods for quantifying dihydroergocristine mesylate in pharmaceutical formulations?
A2: Yes, several methods have been developed and validated for the analysis of dihydroergocristine mesylate in pharmaceutical products. One study successfully developed and validated a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of clopamide, dihydroergocristine mesylate, and reserpine in tablet form. [, ] This method utilized caffeine as an internal standard and achieved good separation and quantification of the three compounds. Another study specifically focused on developing an RP-HPLC method for the simultaneous assay of reserpine, clopamide, and dihydroergocristine mesylate in tablets. [] These studies demonstrate the availability of reliable analytical techniques for quality control and research purposes.
Q3: Has the crystal structure of dihydroergocristine mesylate been determined?
A3: Yes, the crystal structure of dihydroergocristine mesylate monohydrate has been determined by X-ray diffraction. [, ] Additionally, crystal structures of related ergot alkaloids, dihydro-α-ergokryptine mesylate and dihydro-β-ergokryptine mesylate, have also been elucidated. These structures provide valuable insights into the three-dimensional conformation of these molecules and can aid in understanding their interactions with biological targets.
Q4: What are the potential applications of dihydroergocristine mesylate in the context of Parkinson's disease research?
A4: Research suggests that dihydroergocristine mesylate could potentially differentiate Parkinson's disease (PD) cell lines from control cell lines through its effects on cellular morphology. [] While the exact mechanism of action remains unclear, this finding suggests that dihydroergocristine mesylate might serve as a valuable tool for identifying cytological signatures associated with specific PD mutations or affected cellular pathways. Further research is needed to fully understand the potential of dihydroergocristine mesylate in PD research.
Q5: How does the solubility of dihydroergocristine mesylate vary?
A5: The solubility of dihydroergocristine mesylate can be influenced by various factors, including the solvent, temperature, and pH. [] Understanding the solubility profile is crucial for developing effective formulations and ensuring optimal drug delivery.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.